7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Description
7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C25H27ClN4O4S and its molecular weight is 515.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions that allow for the introduction of different functional groups, enhancing their biological activities. For instance, the reaction of anthranilamide with isocyanates has been used for the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds, illustrating the versatility of quinazoline chemistry in generating diverse molecular structures with potential biological applications (J. Chern et al., 1988).
Biological Evaluation as Antitumor Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds have shown potent activities, indicating their potential as antitumor agents. For example, a study on quinazoline derivatives revealed significant biological activity against A549 and PC-3 cancer cells, comparable to the control gefitinib, highlighting their promise in cancer therapy (Wen Li et al., 2020).
Antimicrobial Applications
Synthesized quinazoline derivatives have also been explored for their antimicrobial properties. Novel compounds based on quinazoline structures have been reported to exhibit noteworthy activity against bacterial and fungal strains, showcasing the potential of these molecules in developing new antimicrobial agents (Rahul V. Patel et al., 2012).
properties
IUPAC Name |
7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O4S/c26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)4-2-1-3-9-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h5-8,14-15,19H,1-4,9-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIOFYZAGAQXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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